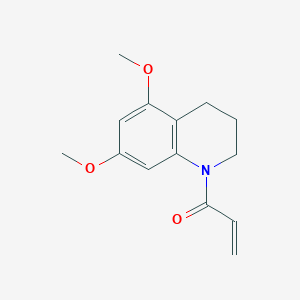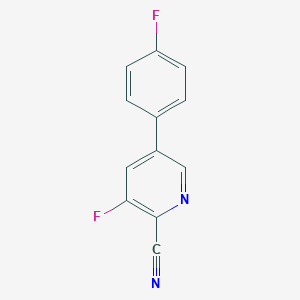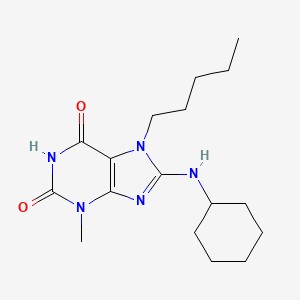
8-(Cyclohexylamino)-3-methyl-7-pentylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “8-(Cyclohexylamino)-3-methyl-7-pentylpurine-2,6-dione” is a complex organic molecule. It contains a purine-2,6-dione structure, which is a type of nitrogen-containing heterocycle that is a key component of many biological molecules, including DNA and RNA . The molecule also contains a cyclohexylamino group and a pentyl group, which are types of alkyl groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, cyclohexylamine, a component of the molecule, can be produced through the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts .Scientific Research Applications
Synthesis and Antidepressant Properties
One significant application of 8-(Cyclohexylamino)-3-methyl-7-pentylpurine-2,6-dione is in the field of medicinal chemistry, where it exhibits antidepressant activity. A study synthesized the compound through the interaction of 8-bromo-1-ethyl-3-methyl 7-(1,1-dioxothietan-3-yl)-1H-purine-2,6(3H,7H)-dione with cyclohexylamine, demonstrating its potential as an antidepressant at a specific dosage (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).
Versatility in Synthetic Applications
The compound is also highlighted for its versatility in synthetic chemistry, particularly in the synthesis of cyclohexane-1,3-dione derivatives, which are key precursors for the creation of a wide array of bioactive molecules. These derivatives are fundamental in producing six-membered oxygen heterocycles, crucial intermediates for synthesizing natural products and bioactive molecules with diverse therapeutic activities, such as antiviral, antibacterial, and anticancer properties. The reactivity of cyclohexane-1,3-dione derivatives, attributed to the presence of highly active methylene groups and di-carbonyl groups, underscores the broad applicability of these compounds in the development of new drugs and materials (Sharma, Kumar, & Das, 2020).
Contribution to Organic Synthesis Techniques
Furthermore, 8-(Cyclohexylamino)-3-methyl-7-pentylpurine-2,6-dione and related compounds contribute to the advancement of organic synthesis techniques. For instance, the exploration of palladium-catalyzed reactions and the synthesis of complex molecules through multicomponent reactions underpin the compound's role in facilitating innovative synthetic strategies. These methodologies enable the efficient construction of complex molecular architectures, showcasing the compound's utility in organic synthesis and drug discovery (Liu, Wang, Pei, & Widenhoefer, 2004).
properties
IUPAC Name |
8-(cyclohexylamino)-3-methyl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-3-4-8-11-22-13-14(21(2)17(24)20-15(13)23)19-16(22)18-12-9-6-5-7-10-12/h12H,3-11H2,1-2H3,(H,18,19)(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGYWCYVICTXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1NC3CCCCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Cyclohexylamino)-3-methyl-7-pentylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

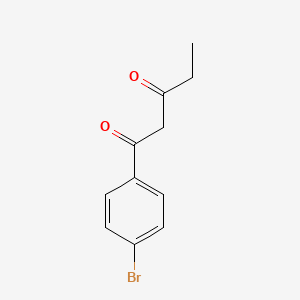
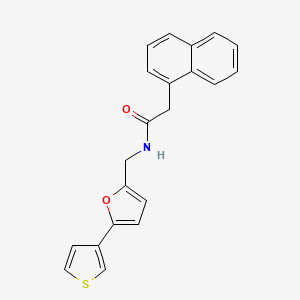
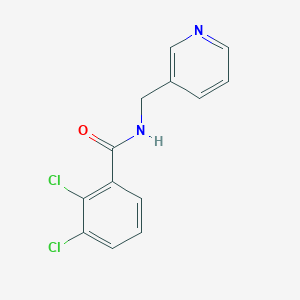
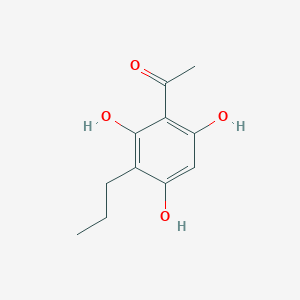
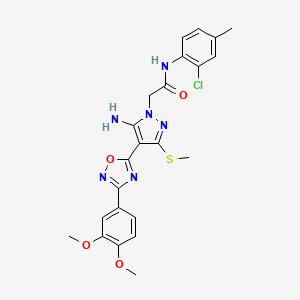
![[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride](/img/no-structure.png)
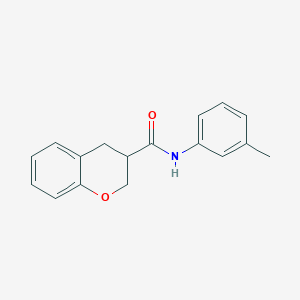
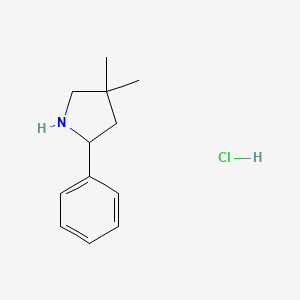
![N-(3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2554315.png)
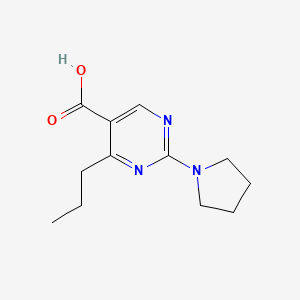
![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2554318.png)
